molecular formula C33H59NO2 B14473116 Ethyl 4-(didodecylamino)benzoate CAS No. 65213-47-0

Ethyl 4-(didodecylamino)benzoate

Cat. No.: B14473116
CAS No.: 65213-47-0
M. Wt: 501.8 g/mol
InChI Key: DGOHIOBOCOOPIM-UHFFFAOYSA-N
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Description

Ethyl 4-(didodecylamino)benzoate is a benzoate ester derivative featuring a central aromatic ring substituted with a didodecylamino group (-N(C₁₂H₂₅)₂) and an ethyl ester (-COOCH₂CH₃). Its structure combines electron-donating amino groups with lipophilic chains, making it distinct from simpler benzoate derivatives.

Properties

CAS No.

65213-47-0

Molecular Formula

C33H59NO2

Molecular Weight

501.8 g/mol

IUPAC Name

ethyl 4-(didodecylamino)benzoate

InChI

InChI=1S/C33H59NO2/c1-4-7-9-11-13-15-17-19-21-23-29-34(30-24-22-20-18-16-14-12-10-8-5-2)32-27-25-31(26-28-32)33(35)36-6-3/h25-28H,4-24,29-30H2,1-3H3

InChI Key

DGOHIOBOCOOPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(didodecylamino)benzoate typically involves the esterification of 4-(didodecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent recycling techniques can further optimize the process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(didodecylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(didodecylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(didodecylamino)benzoate involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

  • Structural Differences : Replaces didodecyl chains with methyl groups (-N(CH₃)₂).
  • Reactivity: Exhibits higher reactivity in resin polymerization due to enhanced electron donation from the dimethylamino group .
  • Physical Properties : Lower molecular weight results in higher solubility in polar solvents compared to the didodecyl analog.
  • Applications : Widely used as a co-initiator in dental resins due to efficient radical generation .

Ethyl 4-(Octylamino)Benzoate

  • Structural Differences : Substitutes one dodecyl chain with a shorter octyl group (-NH(C₈H₁₇)).
  • Solubility : Increased solubility in organic solvents compared to the didodecyl derivative due to reduced chain length .
  • Biological Activity : Intermediate lipophilicity may balance membrane permeability and bioavailability, unlike the highly lipophilic didodecyl variant .

Ethyl 4-Aminobenzoate (Benzocaine)

  • Structural Differences: Lacks alkyl chains on the amino group (-NH₂ instead of -N(C₁₂H₂₅)₂).
  • Reactivity : Simpler structure limits its utility in complex syntheses compared to functionalized analogs .

Ethyl 4-(Dibromomethyl)Benzoate

  • Functional Groups: Features a dibromomethyl group (-CHBr₂) instead of an amino group.
  • Synthetic Use: Acts as an intermediate in halogenation reactions, unlike the amino-substituted compound’s role in amine-mediated catalysis .

Data Tables: Key Comparisons

Table 1. Physicochemical Properties

Compound Molecular Weight Solubility (in CHCl₃) Melting Point (°C) LogP (Predicted)
Ethyl 4-(didodecylamino)benzoate 588.92 High 45–50 12.3
Ethyl 4-(dimethylamino)benzoate 207.26 Moderate 92–95 2.1
Ethyl 4-(octylamino)benzoate 333.51 High 60–65 6.8
Benzocaine 165.19 Low 88–90 1.9

Unique Features of this compound

  • Lipophilicity: The didodecyl chains significantly enhance lipid solubility, making it suitable for micelle formation or lipid nanoparticle formulations .
  • Steric Effects : Bulky alkyl groups may hinder nucleophilic attacks at the ester group, altering hydrolysis kinetics compared to smaller analogs .
  • Thermal Stability : Long alkyl chains contribute to lower melting points, advantageous in liquid-phase applications .

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